molecular formula C24H39N3O B2973749 1-(Benzotriazol-1-yl)octadecan-1-one CAS No. 41115-64-4

1-(Benzotriazol-1-yl)octadecan-1-one

Cat. No. B2973749
CAS RN: 41115-64-4
M. Wt: 385.596
InChI Key: MPLLRBGOCZQYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzotriazol-1-yl)octadecan-1-one, also known as BOD, is a compound that belongs to the class of benzotriazole derivatives. It is widely used in scientific research as a photo-initiator and UV absorber. BOD has a unique structure that makes it useful in various applications, such as polymer synthesis, surface modification, and coatings.

Mechanism of Action

The mechanism of action of 1-(Benzotriazol-1-yl)octadecan-1-one involves the absorption of UV radiation and subsequent energy transfer to the polymerization initiator. Upon absorption of UV radiation, 1-(Benzotriazol-1-yl)octadecan-1-one undergoes a photochemical reaction, resulting in the formation of free radicals. These free radicals can initiate the polymerization of monomers and lead to the formation of a polymer network.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-(Benzotriazol-1-yl)octadecan-1-one. However, studies have shown that 1-(Benzotriazol-1-yl)octadecan-1-one is not toxic to cells and does not induce significant cytotoxicity. 1-(Benzotriazol-1-yl)octadecan-1-one has also been shown to have low skin irritation potential and is not a skin sensitizer.

Advantages and Limitations for Lab Experiments

1-(Benzotriazol-1-yl)octadecan-1-one has several advantages for lab experiments. It is a highly efficient photo-initiator and UV absorber, which makes it useful in various applications, such as polymer synthesis, surface modification, and coatings. 1-(Benzotriazol-1-yl)octadecan-1-one is also easy to synthesize and has a high purity. However, 1-(Benzotriazol-1-yl)octadecan-1-one has some limitations. It has a low solubility in water, which can limit its use in aqueous systems. 1-(Benzotriazol-1-yl)octadecan-1-one also has a relatively high cost compared to other photo-initiators and UV absorbers.

Future Directions

There are several future directions for the use of 1-(Benzotriazol-1-yl)octadecan-1-one in scientific research. One potential application is in the development of new materials with improved properties, such as increased strength and durability. 1-(Benzotriazol-1-yl)octadecan-1-one can also be used in the development of new coatings for various applications, such as in the automotive industry. Additionally, 1-(Benzotriazol-1-yl)octadecan-1-one can be used in the development of new photo-initiators and UV absorbers with improved efficiency and performance.
Conclusion:
In conclusion, 1-(Benzotriazol-1-yl)octadecan-1-one is a compound that has unique properties that make it useful in various applications, such as polymer synthesis, surface modification, and coatings. 1-(Benzotriazol-1-yl)octadecan-1-one is easy to synthesize and has a high purity. It is a highly efficient photo-initiator and UV absorber. Although there is limited information available on the biochemical and physiological effects of 1-(Benzotriazol-1-yl)octadecan-1-one, it has been shown to be non-toxic and have low skin irritation potential. 1-(Benzotriazol-1-yl)octadecan-1-one has some limitations, such as low solubility in water and high cost compared to other photo-initiators and UV absorbers. However, there are several future directions for the use of 1-(Benzotriazol-1-yl)octadecan-1-one in scientific research, such as in the development of new materials and coatings, and the development of new photo-initiators and UV absorbers.

Synthesis Methods

1-(Benzotriazol-1-yl)octadecan-1-one can be synthesized through a simple and efficient process. The most common method involves the reaction of octadecanoyl chloride with benzotriazole in the presence of a base, such as triethylamine. The reaction results in the formation of 1-(Benzotriazol-1-yl)octadecan-1-one and hydrochloric acid as a byproduct. The purity of the synthesized 1-(Benzotriazol-1-yl)octadecan-1-one can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(Benzotriazol-1-yl)octadecan-1-one has been widely used in scientific research due to its unique properties. It is a highly efficient photo-initiator and UV absorber, which makes it useful in various applications, such as polymer synthesis, surface modification, and coatings. 1-(Benzotriazol-1-yl)octadecan-1-one can be used as a photo-initiator in the polymerization of acrylates, methacrylates, and other monomers. It can also be used as a UV absorber in coatings to protect against UV radiation damage.

properties

IUPAC Name

1-(benzotriazol-1-yl)octadecan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-23-20-18-17-19-22(23)25-26-27/h17-20H,2-16,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLRBGOCZQYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzotriazol-1-yl)octadecan-1-one

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